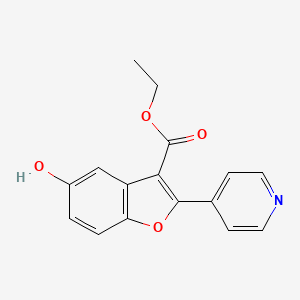
Ethyl 5-Hydroxy-2-(4-pyridyl)benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, in particular, features a benzofuran ring fused with a pyridine moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine . The resulting ethyl 5-nitrobenzofuran-2-carboxylate is then reduced to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable purification techniques to ensure high yield and purity. The use of less toxic solvents and catalysts is also preferred to meet environmental and safety regulations .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-Hydroxy-2-(4-pyridyl)benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of 5-oxo-2-(4-pyridyl)benzofuran-3-carboxylate.
Reduction: Formation of 5-amino-2-(4-pyridyl)benzofuran-3-carboxylate.
Substitution: Formation of 5-hydroxy-2-(4-pyridyl)benzofuran-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 5-Hydroxy-2-(4-pyridyl)benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-tumor and antibacterial properties.
Medicine: Investigated as a potential lead compound for drug development due to its biological activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which Ethyl 5-Hydroxy-2-(4-pyridyl)benzofuran-3-carboxylate exerts its effects involves interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the pyridine moiety can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparación Con Compuestos Similares
Ethyl 5-Hydroxy-2-(4-pyridyl)benzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: Similar in structure but with a different substitution pattern on the benzofuran ring.
2-Hydroxy-5-nitrobenzofuran: A precursor in the synthesis of the target compound.
Benzofuro[3,2-b]indole: Another benzofuran derivative with distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C16H13NO4 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
ethyl 5-hydroxy-2-pyridin-4-yl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C16H13NO4/c1-2-20-16(19)14-12-9-11(18)3-4-13(12)21-15(14)10-5-7-17-8-6-10/h3-9,18H,2H2,1H3 |
Clave InChI |
AESUIZSVYKUATJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


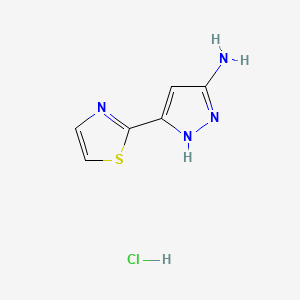
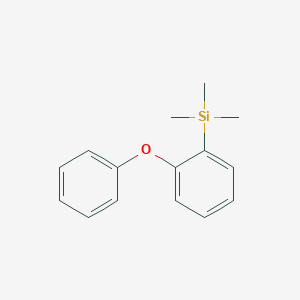
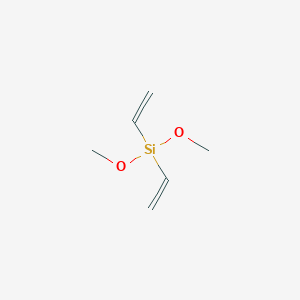
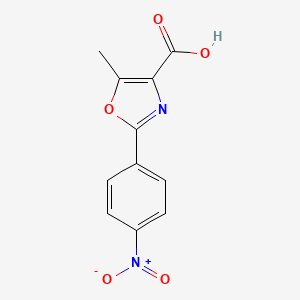
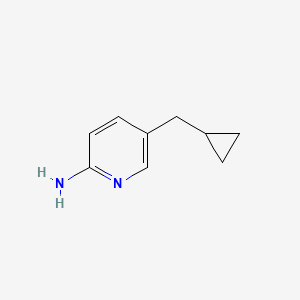
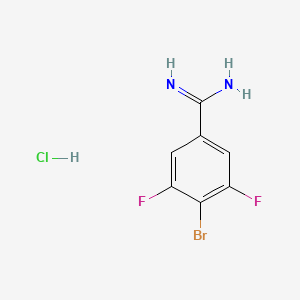
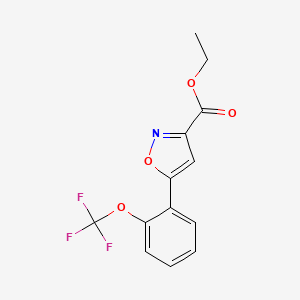
![6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine](/img/structure/B13701339.png)
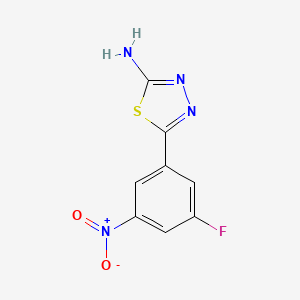

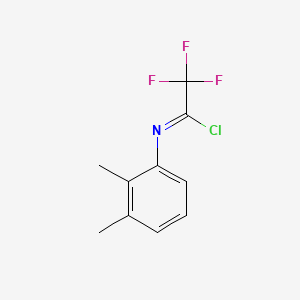
![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide](/img/structure/B13701354.png)

![2,2-Difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13701388.png)
